molecular formula C14H20N2O3 B569084 tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate CAS No. 1205750-08-8

tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

Cat. No. B569084
CAS RN: 1205750-08-8
M. Wt: 264.325
InChI Key: IIESDUMHEUGJGF-UHFFFAOYSA-N
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Description

“tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate” is a chemical compound with the CAS Number: 1156252-29-7 . It has a molecular weight of 266.3 . The compound is stored at room temperature and comes in the form of a powder .


Synthesis Analysis

The synthesis of similar compounds, such as substituted benzo[b][1,4]oxazepine derivatives, has been achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic method could potentially be applied to the synthesis of “this compound”.


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H18N2O4/c1-13(2,3)19-12(16)15-9-7-11-10(6-8(9)14)17-4-5-18-11/h6-7H,4-5,14H2,1-3H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Additional physical and chemical properties such as density, melting point, and boiling point are not provided in the available sources.

Scientific Research Applications

Polymers Based on Divalent Metal Salts

Polymers synthesized from divalent metal salts of p-aminobenzoic acid, a compound with some structural similarities to tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate, have significant applications. These polymers are useful for creating ionic polymers with firmly incorporated metal, which can lead to applications in creating metal-containing cured resins with high impact strength due to crosslinking facilitated by the catalytic activity of metal carboxylate groups (Matsuda, 1997).

Synthetic Approaches in Medicinal Chemistry

Research on synthetic approaches for creating compounds with benzimidazoles, quinoxalines, and benzo(1,5)diazepines structures from o-phenylenediamines offers insights into how similar chemical structures might be utilized in drug development. Such synthetic methodologies could be relevant for exploring the synthetic utilities of this compound in medicinal chemistry (Ibrahim, 2011).

Environmental and Health Implications of Synthetic Phenolic Antioxidants

The study of synthetic phenolic antioxidants, which shares some functional group characteristics with this compound, highlights environmental occurrences, human exposure, and toxicity. This could point to research interests in assessing the environmental and health safety profiles of similar compounds (Liu & Mabury, 2020).

Catalytic Non-Enzymatic Kinetic Resolution

The catalytic non-enzymatic kinetic resolution of compounds, which involves using chiral catalysts for asymmetric synthesis, could suggest applications in refining synthetic methods for producing enantiomerically pure forms of compounds like this compound (Pellissier, 2011).

properties

IUPAC Name

tert-butyl 7-amino-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-6-7-18-12-5-4-11(15)8-10(12)9-16/h4-5,8H,6-7,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIESDUMHEUGJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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